molecular formula C17H14BrClO4 B10876258 (2E)-3-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid

(2E)-3-{2-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}prop-2-enoic acid

Katalognummer: B10876258
Molekulargewicht: 397.6 g/mol
InChI-Schlüssel: YIXDYYZFHVGJKY-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID is a complex organic compound characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of a methoxy-substituted phenyl ring, followed by the introduction of a chlorobenzyl group through an etherification reaction. The final step involves the formation of the acrylic acid moiety through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of purification techniques such as crystallization and chromatography to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine and chlorine atoms can be reduced to form hydrogen-substituted derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-FORMYLPHENYL}ACRYLIC ACID, while nucleophilic substitution of the bromine atom can produce 3-{2-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID.

Wissenschaftliche Forschungsanwendungen

3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The methoxy group can also participate in hydrogen bonding, further stabilizing these interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-2-(4’-chlorobenzyloxy)phenylboronic acid
  • 2-Bromo-N’- (4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide

Uniqueness

Compared to similar compounds, 3-{2-BROMO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}ACRYLIC ACID is unique due to the presence of the acrylic acid moiety, which imparts additional reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H14BrClO4

Molekulargewicht

397.6 g/mol

IUPAC-Name

(E)-3-[2-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C17H14BrClO4/c1-22-15-8-11(6-7-17(20)21)13(18)9-16(15)23-10-12-4-2-3-5-14(12)19/h2-9H,10H2,1H3,(H,20,21)/b7-6+

InChI-Schlüssel

YIXDYYZFHVGJKY-VOTSOKGWSA-N

Isomerische SMILES

COC1=C(C=C(C(=C1)/C=C/C(=O)O)Br)OCC2=CC=CC=C2Cl

Kanonische SMILES

COC1=C(C=C(C(=C1)C=CC(=O)O)Br)OCC2=CC=CC=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.